molecular formula C11H12O3 B1310818 Methyl 3-(2-methoxyphenyl)acrylate CAS No. 98288-15-4

Methyl 3-(2-methoxyphenyl)acrylate

Cat. No.: B1310818
CAS No.: 98288-15-4
M. Wt: 192.21 g/mol
InChI Key: FCMNDLLGEGVMQQ-BQYQJAHWSA-N
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Description

Methyl 3-(2-methoxyphenyl)acrylate is an organic compound with the molecular formula C11H12O3. It is an ester derived from methoxyphenylacrylic acid and methanol. This compound is known for its applications in various fields, including organic synthesis and material science. It is characterized by its aromatic structure, which includes a methoxy group attached to the phenyl ring, and an acrylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(2-methoxyphenyl)acrylate can be synthesized through several methods. One common method involves the esterification of 2-methoxycinnamic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions for several hours to achieve a high yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2-methoxyphenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylate moiety to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxyphenylacetic acid, while reduction can produce methoxyphenylethanol .

Scientific Research Applications

Methyl 3-(2-methoxyphenyl)acrylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Methyl 3-(2-hydroxyphenyl)acrylate: Similar structure but with a hydroxyl group instead of a methoxy group.

    Methyl 3-(4-methoxyphenyl)acrylate: The methoxy group is positioned differently on the phenyl ring.

    Ethyl 3-(2-methoxyphenyl)acrylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness: Methyl 3-(2-methoxyphenyl)acrylate is unique due to the specific positioning of the methoxy group, which can significantly influence its chemical reactivity and physical properties. This positioning can affect the compound’s ability to participate in specific reactions and its overall stability .

Properties

IUPAC Name

methyl (E)-3-(2-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-10-6-4-3-5-9(10)7-8-11(12)14-2/h3-8H,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMNDLLGEGVMQQ-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901257958
Record name Methyl (2E)-3-(2-methoxyphenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901257958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98288-15-4
Record name Methyl (2E)-3-(2-methoxyphenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98288-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2E)-3-(2-methoxyphenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901257958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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